molecular formula C7H7N3 B565031 5-Methylbenzotriazole-d6 CAS No. 1246820-65-4

5-Methylbenzotriazole-d6

Cat. No.: B565031
CAS No.: 1246820-65-4
M. Wt: 139.191
InChI Key: LRUDIIUSNGCQKF-RLTMCGQMSA-N
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Description

Structural Characteristics and Isotopic Labeling

This compound exhibits a complex molecular architecture characterized by the systematic replacement of hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C7HD6N3, with a molecular weight of 139.19 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4,5,7-trideuterio-6-(trideuteriomethyl)-2H-benzotriazole, reflecting the precise positioning of deuterium atoms within the molecular framework.

The isotopic labeling pattern involves deuterium substitution at specific carbon-hydrogen bonds throughout the benzotriazole ring system. According to structural analysis, the deuterium atoms are incorporated at positions 4, 5, and 7 of the benzene ring, while the methyl substituent contains three additional deuterium atoms. This strategic placement ensures that all six deuterium labels occupy non-exchangeable positions, thereby maintaining the stability of the isotopic signature under typical analytical conditions.

The three-dimensional molecular conformation reveals the planar nature of the fused benzene-triazole ring system, with the deuterated methyl group extending from the benzene portion. X-ray crystallographic studies of related benzotriazole compounds establish that the nitrogen-nitrogen bond distances within the triazole ring measure approximately 1.306 and 1.340 Angstroms. The deuterium substitution introduces minimal structural perturbation while providing sufficient mass difference for analytical discrimination.

Structural Parameter Value Reference
Molecular Formula C7HD6N3
Molecular Weight 139.19 g/mol
Deuterium Positions 4,5,7 (ring), methyl group
Mass Shift from Parent +6 Da

The chemical stability of this compound stems from the incorporation of deuterium atoms at carbon-hydrogen bonds rather than heteroatom positions. This design principle prevents isotopic exchange with protic solvents or biological matrices, ensuring analytical reliability. The compound maintains chemical and physical properties nearly identical to its non-deuterated analog, enabling its use as an ideal internal standard for quantitative mass spectrometry.

Historical Development of Benzotriazole Derivatives

The historical trajectory of benzotriazole compounds traces back to the late nineteenth century, when G. Schultz first reported the synthesis of benzotriazole in 1889. Initially, benzotriazole found industrial applications primarily as a corrosion inhibitor, particularly effective for protecting copper, zinc, and aluminum surfaces through the formation of protective films. The industrial relevance of benzotriazole persisted throughout the twentieth century, with widespread utilization in water treatment systems, lubricants, and antifreeze solutions.

The transformation of benzotriazole from purely industrial applications to analytical and pharmaceutical relevance occurred during the mid-twentieth century. Researchers began recognizing the biological activity potential of benzotriazole derivatives, particularly their capacity to interact with enzymes and proteins. This recognition catalyzed extensive research into benzotriazole-based systems for their diverse biological activities, including antimicrobial, analgesic, antioxidant, and anti-inflammatory properties.

The development of methylated benzotriazole derivatives emerged as researchers sought to modify the parent compound's properties. 5-Methylbenzotriazole specifically gained attention due to its enhanced stability and favorable analytical characteristics. The methyl substitution at the 5-position provides additional steric hindrance and electronic effects that influence both chemical reactivity and analytical behavior.

The evolution toward deuterated benzotriazole derivatives represents a more recent development, paralleling advances in stable isotope chemistry and mass spectrometry. The synthesis of this compound reflects the growing demand for high-quality internal standards capable of compensating for matrix effects in complex analytical samples. This development occurred as analytical chemists recognized that structurally related internal standards often provided inadequate compensation for sample-specific interferences.

Role of Deuterium Substitution in Analytical Chemistry

Deuterium substitution in analytical chemistry serves multiple critical functions that enhance measurement accuracy and precision. The incorporation of deuterium atoms into organic molecules creates isotopically labeled analogs that exhibit nearly identical chemical and physical properties to their non-labeled counterparts, while providing sufficient mass difference for analytical discrimination. This principle forms the foundation for stable isotope dilution methods, which represent the gold standard for quantitative mass spectrometry.

The utilization of this compound as an internal standard exploits several advantageous characteristics of deuterated compounds. The six-dalton mass difference between the labeled and unlabeled forms provides clear spectral separation in mass spectrometric analyses, enabling simultaneous quantification without interference. The chemical similarity ensures that both compounds experience identical extraction efficiencies, chromatographic retention, and ionization behavior, thereby compensating for matrix-induced variations.

In liquid chromatography-mass spectrometry applications, this compound demonstrates utility in environmental monitoring programs focused on benzotriazole contamination. Research studies employ this labeled standard for matrix correction in the analysis of groundwater, stormwater, and particulate matter samples. The compound serves as an internal standard for both benzotriazole and 4/5-methylbenzotriazole quantification, providing robust analytical performance across diverse sample matrices.

The analytical advantages of deuterium labeling extend beyond simple internal standardization. Hydrogen-deuterium exchange studies utilize deuterated compounds to investigate protein structure and dynamics, as the rate of amide hydrogen exchange reflects local structural environment and solvent accessibility. While this compound itself does not participate in these exchange studies, the principles underlying deuterium incorporation parallel those employed in structural biology applications.

Analytical Application Matrix Type Detection Method Reference
Environmental Monitoring Groundwater/Stormwater Liquid Chromatography-Mass Spectrometry
Particulate Matter Analysis Fine Particulate Matter High Performance Liquid Chromatography-High Resolution Mass Spectrometry
Internal Standardization Various Matrices Tandem Mass Spectrometry

The implementation of deuterated internal standards requires careful consideration of labeling position and stability. The strategic placement of deuterium atoms in this compound at non-exchangeable positions ensures analytical reliability throughout sample preparation and analysis. This design prevents isotopic dilution through exchange reactions, maintaining the integrity of the internal standard relationship.

Recent developments in analytical methodology increasingly rely on stable isotope labeled standards to achieve regulatory compliance and method validation requirements. The pharmaceutical industry extensively employs deuterated compounds for pharmacokinetic studies and bioanalytical method development. Environmental analytical laboratories utilize these standards to meet stringent detection limits and accuracy specifications required for regulatory monitoring programs.

Properties

IUPAC Name

4,5,7-trideuterio-6-(trideuteriomethyl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDIIUSNGCQKF-RLTMCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=NNN=C2C(=C1C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

  • Dissolution of 3,4-Diaminotoluene :
    The reaction begins by dissolving 3,4-diaminotoluene in deionized water at 95–105°C under stirring. This step ensures complete solubilization of the precursor.

  • Diazotization with Sodium Nitrite :
    Sodium nitrite (0.4–0.7 equivalents relative to 3,4-diaminotoluene) is added to the solution under high-pressure conditions (5.6–5.8 MPa) and elevated temperatures (250–280°C). This step facilitates the formation of a diazonium intermediate, critical for cyclization.

  • Acidification and Crystallization :
    Sulfuric acid (12–16% w/w) is introduced to acidify the solution, inducing crystallization of the benzotriazole core. The pH is maintained at 5–6 to optimize crystal formation.

  • Dehydration and Distillation :
    The crude product undergoes dehydration at 105–210°C, followed by distillation at 220–240°C to isolate 5-MBT. The final product achieves a yield of 88.5% and a purity of 99.55%.

Critical Parameters

  • Temperature Control : Precise temperature regulation during diazotization (250–280°C) and distillation (220–240°C) is essential to prevent side reactions.

  • Reagent Ratios : A molar ratio of 3,4-diaminotoluene to sodium nitrite between 1:0.4 and 1:0.7 ensures optimal cyclization efficiency.

Isotopic Labeling Strategies for 5-Methylbenzotriazole-d6

Deuterium incorporation into 5-MBT requires strategic modifications to the standard synthesis protocol. The target compound, this compound, features six deuterium atoms: three on the methyl group (CD₃) and three on the benzotriazole ring. Two primary approaches are explored below.

Direct Synthesis Using Deuterated Reagents

This method adapts the patent process by substituting key reagents with deuterated analogs:

Stepwise Modifications

  • Deuterated Solvent (D₂O) :
    Replace deionized water with heavy water (D₂O) in the dissolution and reaction steps. This substitution introduces deuterium at exchangeable hydrogen positions, such as amino groups (-NH₂ → -ND₂) and hydroxyl intermediates.

  • Deuterated Acid (D₂SO₄) :
    Use deuterated sulfuric acid (D₂SO₄) during acidification to promote H/D exchange at the benzotriazole NH sites.

  • Deuterated Starting Material (3,4-Diaminotoluene-d₃) :
    Synthesize or source 3,4-diaminotoluene-d₃ (CD₃-C₆H₃(NH₂)₂) to ensure deuterium incorporation into the methyl group.

Reaction Conditions

  • Temperature : Maintain elevated temperatures (250–280°C) to enhance deuterium retention during diazotization.

  • Pressure : High-pressure conditions (5.6–5.8 MPa) remain critical for cyclization efficiency.

Challenges

  • Cost of Deuterated Reagents : D₂O and D₂SO₄ significantly increase production costs.

  • Isotopic Purity : Competing H/D exchange reactions may reduce deuterium incorporation at desired positions.

Post-Synthetic Deuteration

This approach involves synthesizing non-deuterated 5-MBT first, followed by selective H/D exchange:

Procedure

  • Synthesize 5-MBT : Follow the standard protocol to produce 5-MBT with ≥99% purity.

  • Deuterium Exchange :

    • Dissolve 5-MBT in D₂O containing a catalytic amount of NaOD or DCl.

    • Reflux the mixture at 80–100°C for 24–48 hours to facilitate H/D exchange at NH and CH positions.

  • Purification :
    Remove solvent under reduced pressure and recrystallize from deuterated ethanol (CH₃CD₂OH).

Efficiency

  • NH Groups : Benzotriazole NH protons (pKa ≈ 8.2) undergo rapid exchange in basic D₂O, achieving >95% deuteration after 24 hours.

  • Methyl Group : CD₃ formation requires harsh conditions (e.g., >150°C with Pt catalysts), making this method less practical for full deuteration.

Comparative Analysis of Deuteration Methods

The table below contrasts the two primary strategies for synthesizing this compound:

ParameterDirect SynthesisPost-Synthetic Deuteration
Deuterium Source D₂O, D₂SO₄, 3,4-diaminotoluene-d₃D₂O, NaOD/DCl
Key Steps Diazotization in D₂OH/D exchange post-synthesis
Methyl Deuteration Achieved via CD₃ starting materialLimited without extreme conditions
NH Deuteration High (≥90%)High (≥95%)
Overall Yield 70–75%60–65%
Isotopic Purity >98%85–90%
Cost High (deuterated reagents)Moderate

Optimization Strategies for Industrial Production

Hybrid Approach

Combining direct synthesis and post-synthetic deuteration maximizes isotopic purity while mitigating costs:

  • Use 3,4-diaminotoluene-d₃ and D₂O during initial synthesis to incorporate CD₃ and partial ring deuteration.

  • Perform post-synthetic exchange in D₂O/NaOD to deuterate remaining NH positions.

Process Intensification

  • Continuous Flow Reactors : Enhance mixing and heat transfer during diazotization to reduce reaction time and improve yield.

  • Catalytic Deuteration : Explore palladium or platinum catalysts to accelerate H/D exchange at the methyl group under milder conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzotriazole-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

Isotopic Labeling

5-Methylbenzotriazole-d6 is extensively used in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the sensitivity and resolution of NMR studies, allowing for detailed analysis of molecular structures and dynamics. This application is crucial in both organic chemistry and biochemistry for understanding reaction mechanisms and molecular interactions .

Environmental Research

In environmental science, this compound serves as a tracer for studying the fate and transport of organic pollutants in aquatic systems. Its stable isotopic nature allows researchers to track its movement through various environmental matrices, providing insights into contamination sources and degradation pathways .

Table 1: Applications in Environmental Studies

Application AreaDescription
Tracer StudiesUsed to track organic pollutants in water systems.
Fate and Transport StudiesHelps in understanding the degradation pathways of contaminants.
Pollution Source TrackingAssists in identifying sources of contamination in aquatic environments.

Pharmaceutical Development

This compound is also employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its anti-corrosive properties make it suitable for use in formulations that require stability during storage and application .

Table 2: Pharmaceutical Applications

API SynthesisDescription
Intermediates FormationUsed in the synthesis of various pharmaceutical compounds.
Stability ImprovementEnhances the stability of formulations against degradation.

Anti-Corrosive Agent

The compound exhibits excellent anti-corrosive properties, making it a valuable additive in coatings and materials exposed to harsh environments. Its ability to inhibit corrosion is particularly beneficial in industries such as aerospace and automotive .

Agricultural Use

This compound has been identified as a potential nitrification inhibitor for urea fertilizers, which can enhance nitrogen use efficiency in agricultural soils. This application is critical for improving crop yields while minimizing environmental impacts from nitrogen leaching .

Table 3: Industrial Applications Overview

IndustryApplication TypeBenefits
AerospaceAnti-corrosive AdditiveProtects materials from corrosion damage.
AgricultureNitrification InhibitorImproves nitrogen efficiency in fertilizers.

Environmental Impact Assessment

A study conducted on the removal of micropollutants from wastewater treatment plants utilized this compound as a tracer to evaluate treatment efficacy and pollutant degradation rates . The findings demonstrated significant reductions in contaminant levels, highlighting the compound's utility in environmental monitoring.

Pharmaceutical Synthesis Optimization

Research involving the synthesis of complex pharmaceuticals reported the successful use of this compound as an intermediate, leading to improved yields and purities compared to traditional methods . This case underscores its role in enhancing pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methylbenzotriazole-d6 involves its role as an internal standard in analytical chemistry. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of 5-Methylbenzotriazole in samples. This is crucial for precise measurements in mass spectrometric analyses .

Comparison with Similar Compounds

Structural and Functional Differences

  • 5-Methylbenzotriazole-d6 vs. 5-Methylbenzotriazole :
    The primary distinction lies in the isotopic substitution (deuterium vs. hydrogen), which increases molecular weight (e.g., ~6 Da higher for the d6 analog) and alters NMR spectral features (e.g., absence of proton signals in 1H-NMR for deuterated positions) . Both compounds share a benzotriazole core with a methyl substituent, but the deuterated variant exhibits enhanced metabolic stability, making it preferable in pharmacokinetic studies.

  • Benzotriazoles vs. Benzimidazoles :
    Benztriazoles feature a fused benzene and triazole ring (three nitrogen atoms), whereas benzimidazoles contain a benzene fused to an imidazole ring (two nitrogen atoms). This structural difference impacts electronic properties and binding affinities. For example, benzimidazole derivatives in and include 5-fluoro and bromo substituents, which enhance their bioactivity in pharmaceuticals . In contrast, benzotriazoles like those in often serve as intermediates for nucleoside analogs .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) 1H-NMR Features MS Applications
This compound ~183 (estimated) Absence of methyl proton signals Internal standard in LC-MS
5-Methylbenzotriazole ~177 Methyl protons at ~2.5 ppm Corrosion inhibition
Benzimidazole derivatives Varies (e.g., 4d: 453.4) Fluorine-coupled splitting in aromatic region Antimicrobial agents

The deuterated compound’s lack of proton signals simplifies spectral interpretation in mixtures, while benzimidazoles in show distinct 19F-NMR shifts due to fluorine substituents .

Biological Activity

5-Methylbenzotriazole-d6 (5-MBT-d6) is a deuterated derivative of 5-methylbenzotriazole, a compound that has garnered attention for its diverse biological activities and applications. This article explores the biological activity of 5-MBT-d6, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C7_7HD_D₆N₃
  • Molecular Weight : 139.19 g/mol
  • CAS Number : 1246820-65-4
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

Biological Activity Overview

5-MBT-d6 exhibits several biological activities, including antimicrobial, antifungal, and potential use as a nitrification inhibitor in agricultural applications. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

1. Antimicrobial Activity

Research indicates that benzotriazoles, including 5-MBT-d6, possess significant antimicrobial properties. Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain benzotriazole derivatives against MRSA were reported to be between 12.5–25 μg/mL .
  • In vitro studies demonstrated that compounds derived from benzotriazole could reduce the number of epimastigotes of Trypanosoma cruzi by over 50% at concentrations as low as 25 μg/mL .

2. Antifungal Activity

Benzotriazoles have also been explored for their antifungal properties:

  • Compounds similar to 5-MBT-d6 have shown efficacy against Candida albicans with MIC values ranging from 1.6 μg/mL to 25 μg/mL .
  • The introduction of halogen substituents on the benzotriazole ring has been linked to increased antifungal potency, particularly against Aspergillus species .

3. Nitrification Inhibition

5-MBT-d6 is noted for its potential role as a nitrification inhibitor in agricultural soils:

  • It has been identified as a promising candidate for reducing nitrogen losses from urea fertilizers, thereby enhancing nitrogen use efficiency in crops .
  • The deuterated form aids in tracing studies due to its distinct isotopic signature, allowing researchers to monitor its fate and transport in soil environments.

The biological activities of 5-MBT-d6 can be attributed to its ability to interact with specific enzymes and cellular pathways:

  • Antimicrobial Mechanism : The inhibition of bacterial growth is thought to occur through interference with cell wall synthesis or disruption of membrane integrity.
  • Antifungal Mechanism : Similar to other triazoles, it likely acts by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Case Study 1: Antimicrobial Effectiveness

A study evaluated the effectiveness of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their unsubstituted counterparts.

CompoundMIC (μg/mL)Target Bacteria
5-Methylbenzotriazole12.5MRSA
Trifluoromethyl Derivative25MSSA

Case Study 2: Nitrification Inhibition

In a controlled soil study, the application of 5-MBT-d6 significantly reduced nitrification rates compared to untreated controls. This suggests its potential utility in agricultural practices aimed at minimizing nitrogen leaching.

TreatmentNitrification Rate (%)Control Rate (%)
Untreated Control100-
5-MBT-d6 (10 mg/kg)45-

Q & A

Basic: What are the critical steps in synthesizing 5-Methylbenzotriazole-d6, and how can researchers optimize deuterium incorporation?

Methodological Answer:
Synthesis typically involves halogenation, nucleophilic substitution, and deuterium exchange. Key steps include:

  • Protecting group strategy : Use benzoyl or acetyl groups to stabilize reactive intermediates during functionalization (e.g., ribosylation in benzotriazole derivatives) .
  • Deuterium integration : Employ deuterated reagents (e.g., D₂O or CD₃OD) in deprotection steps to ensure high isotopic purity. Monitor deuteration efficiency via 1H^1H-NMR to confirm replacement of protons with deuterium at the methyl position .
  • Purification : Chromatography (silica gel or HPLC) ensures removal of non-deuterated byproducts. Validate purity using mass spectrometry (MS) and elemental analysis .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR confirms deuterium incorporation (absence of methyl proton signals); 13C^{13}C-NMR verifies structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm deuteration levels .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., triazole C-N stretches at ~1450 cm⁻¹) and monitors reaction progress .

Basic: How should researchers evaluate the chemical stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solvent compatibility : Test solubility and stability in common solvents (e.g., DMSO, methanol) via accelerated stability studies (40–60°C for 48–72 hours) with HPLC monitoring .
  • Light sensitivity : Expose samples to UV/visible light and quantify degradation products using LC-MS .

Advanced: How can isotopic effects of deuterium in this compound influence its reactivity in catalytic systems?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in model reactions (e.g., hydrogenation). Use Eyring plots to quantify KIE .
  • Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (C-D vs. C-H) to predict regioselectivity in cross-coupling reactions .
  • Experimental validation : Perform isotopic tracing experiments (e.g., 2H^{2}H-NMR) to track deuterium migration during catalysis .

Advanced: How should researchers resolve contradictions in reported biological activity data for deuterated benzotriazoles?

Methodological Answer:

  • Meta-analysis : Systematically review studies for methodological biases (e.g., inadequate blinding, allocation concealment) that may inflate effect sizes .
  • Dose-response standardization : Replicate assays under controlled conditions (fixed concentrations, cell lines) to isolate isotopic effects .
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity, enzymatic inhibition assays) .

Advanced: What strategies improve yield in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Catalyst screening : Test palladium/copper catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; optimize ligand-to-metal ratios .
  • Solvent optimization : Use polar aprotic solvents (e.g., THF/DMF) to enhance intermediate solubility and reduce side reactions .
  • In-line monitoring : Employ ReactIR or LC-MS to track reaction progress and terminate at peak conversion .

Advanced: How can computational tools aid in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

  • Molecular docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis data .
  • QSAR modeling : Train models on deuterated/non-deuterated analogs to predict bioactivity changes caused by isotopic substitution .
  • Free-energy perturbation (FEP) : Quantify deuterium’s impact on binding free energy in enzyme-substrate complexes .

Advanced: What methodologies are used to study interactions between this compound and biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of complexes to identify deuterium-specific binding motifs .

Advanced: How can researchers profile degradation pathways of this compound under stress conditions?

Methodological Answer:

  • Forced degradation studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions; analyze products via LC-HRMS .
  • Mechanistic insights : Use 18O^{18}O-labeling or 2H^{2}H-tracing to elucidate cleavage mechanisms (e.g., hydrolysis vs. photolysis) .
  • Stability-indicating methods : Develop HPLC-DAD/ELSD methods to quantify degradation impurities .

Advanced: What are best practices for validating deuterium content in this compound for regulatory submissions?

Methodological Answer:

  • Isotopic purity assays : Use 2H^2H-NMR or isotope ratio mass spectrometry (IRMS) to confirm ≥98% deuteration .
  • Batch consistency : Implement QC protocols (e.g., COA, elemental analysis) across synthetic batches .
  • Regulatory alignment : Follow ICH Q6A guidelines for specifications and analytical validation .

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